molecular formula C6H10O2 B6218892 (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2751603-29-7

(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B6218892
CAS No.: 2751603-29-7
M. Wt: 114.1
InChI Key:
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Description

(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative The compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions often require specific catalysts and conditions to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in various chemical reactions. Its effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives such as:

  • (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid
  • 1-aminocyclopropanecarboxylic acid
  • 1,2-dimethylcyclopropane

Uniqueness

(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary .

Properties

CAS No.

2751603-29-7

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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